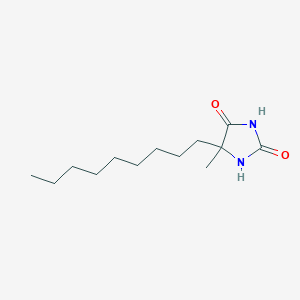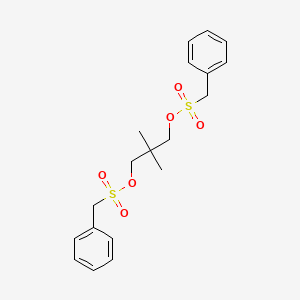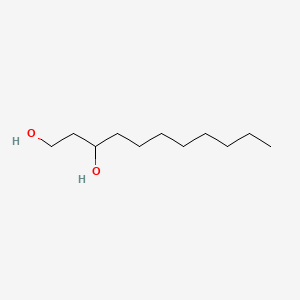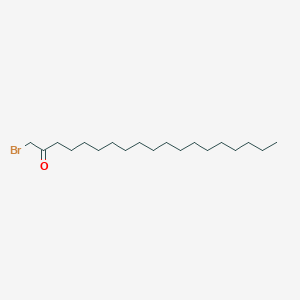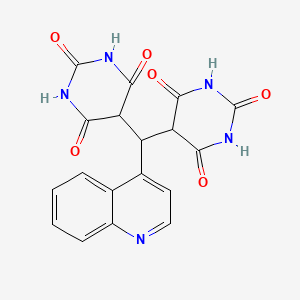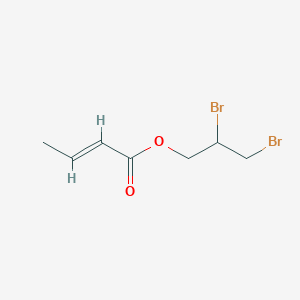
2,3-dibromopropyl (E)-but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopropyl (E)-but-2-enoate is an organic compound that belongs to the class of brominated esters This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a butenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromopropyl (E)-but-2-enoate typically involves the bromination of allyl alcohol followed by esterification. One common method involves the reaction of allyl alcohol with bromine in the presence of a solvent such as carbon tetrachloride to yield 2,3-dibromopropanol. This intermediate is then esterified with but-2-enoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,3-Dibromopropyl (E)-but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
Elimination Reactions: Formation of alkenes such as but-2-ene.
Oxidation: Formation of but-2-enoic acid.
Reduction: Formation of 2,3-dihydroxypropyl (E)-but-2-enoate.
科学研究应用
2,3-Dibromopropyl (E)-but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 2,3-dibromopropyl (E)-but-2-enoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
相似化合物的比较
Similar Compounds
2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a butenoate group.
2,3-Dibromopropyl propionate: Similar structure but with a propionate group instead of a butenoate group.
2,3-Dibromopropyl methacrylate: Similar structure but with a methacrylate group instead of a butenoate group.
Uniqueness
2,3-Dibromopropyl (E)-but-2-enoate is unique due to the presence of the butenoate group, which imparts specific reactivity and properties to the compound. The (E)-configuration of the double bond also influences the compound’s chemical behavior and interactions with other molecules.
属性
CAS 编号 |
6308-15-2 |
|---|---|
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC 名称 |
2,3-dibromopropyl (E)-but-2-enoate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-7(10)11-5-6(9)4-8/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI 键 |
JRCKVRQGCZBOAD-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/C(=O)OCC(CBr)Br |
规范 SMILES |
CC=CC(=O)OCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


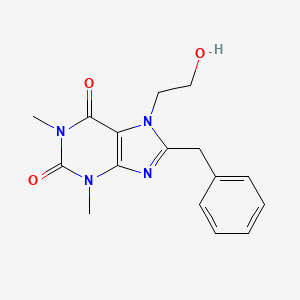
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
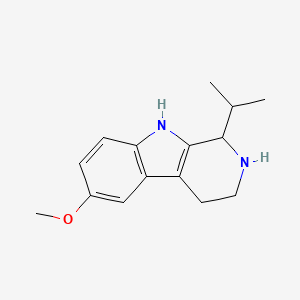
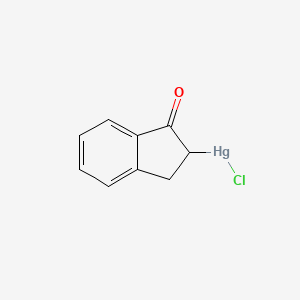

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
